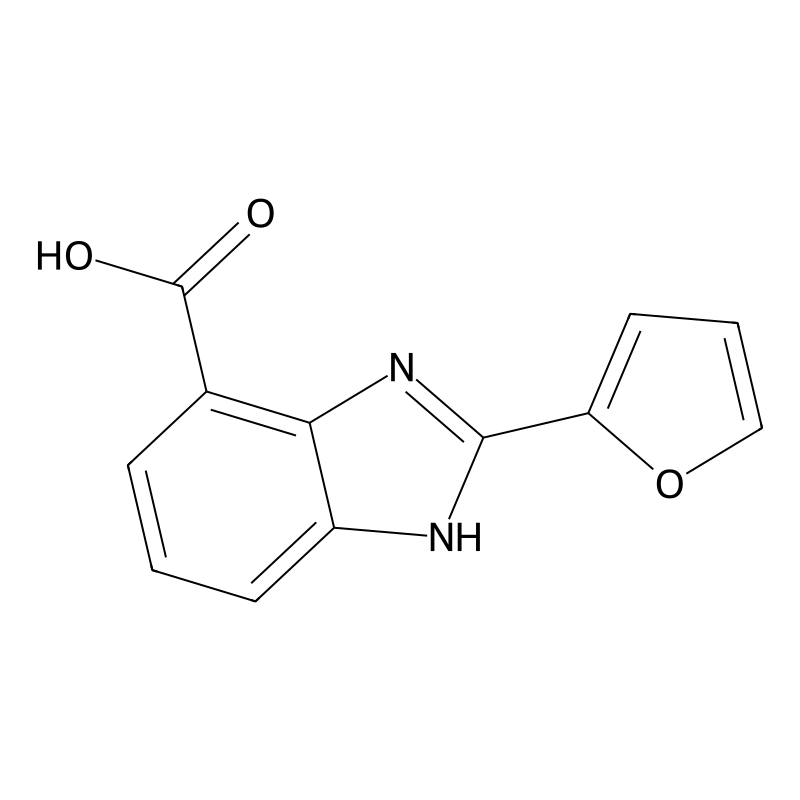

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The benzimidazole core structure is present in many antifungal and antiparasitic drugs . 2-F-4-COOH-BMZ could be explored for similar activities due to the presence of this core. Additionally, the furan ring is a common pharmacophore found in various bioactive molecules . This suggests potential for 2-F-4-COOH-BMZ in drug discovery efforts, although further research is needed to determine its specific biological activities.

Material Science:

The combination of the furan and benzimidazole moieties in 2-F-4-COOH-BMZ could potentially lead to interesting material properties. For instance, some furan-based polymers exhibit photovoltaic and electrochemical properties . Similarly, benzimidazole-containing polymers have been explored for their conducting and semiconducting properties . Investigating the potential of 2-F-4-COOH-BMZ in these areas requires further exploration through synthesis and characterization.

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound featuring a fused benzimidazole and furan ring system. Its molecular formula is C12H8N2O3, and it has a molecular weight of approximately 228.204 g/mol. The compound exhibits a melting point in the range of 222-225 °C and a predicted boiling point of about 522.8 °C. It has a density of approximately 1.465 g/cm³, indicating its solid state at room temperature .

This compound is characterized by its unique structural features, including the presence of both furan and benzimidazole moieties, which contribute to its potential biological activity and chemical reactivity.

The chemical reactivity of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid can be attributed to the functional groups present in its structure. It can undergo various reactions typical of carboxylic acids, such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a substituted benzimidazole.

- Nucleophilic substitution: The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

These reactions can be exploited in synthetic chemistry for further modification or derivatization of the compound.

Preliminary studies suggest that 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structural components are known to interact with biological targets, potentially leading to:

- Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer activity: Some derivatives have been investigated for their ability to inhibit tumor growth.

- Anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to therapeutic applications in chronic inflammatory diseases.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Several synthetic routes have been developed for the preparation of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid. Common methods include:

- Condensation Reactions: Combining furan derivatives with benzimidazole precursors under acidic or basic conditions to form the desired product.

- Cyclization Techniques: Utilizing appropriate starting materials that facilitate cyclization reactions leading to the formation of the benzimidazole ring system.

- Functional Group Modifications: Employing techniques such as oxidation or reduction to introduce or modify functional groups on the existing structure.

These methods highlight the versatility and adaptability of synthesis strategies for this compound.

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid has potential applications across various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting microbial infections or cancer.

- Agricultural Chemicals: Investigated for use in agrochemicals due to its potential bioactivity against plant pathogens.

- Material Science: Its unique structure may be utilized in developing novel materials with specific electronic or optical properties.

Ongoing research aims to explore these applications further.

Interaction studies involving 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid focus on its binding affinity and activity against biological targets. These studies often employ techniques such as:

- Molecular docking simulations: To predict how the compound interacts with specific proteins or enzymes.

- In vitro assays: Evaluating biological activity against cultured cell lines to assess efficacy and toxicity.

Such studies are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid | Contains a carboxylic acid at position 5 | Potentially different biological activities |

| 2-(Furan-2-yl)-1H-benzimidazole | Lacks carboxylic acid functionality | May exhibit different reactivity profiles |

| 5-(Furan-2-yl)-1H-benzimidazole | Furan is positioned differently | Varies in pharmacological effects compared to target |

These comparisons highlight how variations in substituents can significantly influence the biological activity and chemical properties of similar compounds, emphasizing the uniqueness of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid.

The compound belongs to the benzimidazole derivatives, a class of heterocyclic compounds widely studied for their pharmacological properties. The fusion of the furan ring with benzimidazole introduces unique electronic and steric characteristics, enhancing its chemical reactivity and biological potential. This structural motif is significant because benzimidazole derivatives are known to interact with key biological targets, including enzymes like DNA gyrase and topoisomerase IV, which are crucial in bacterial DNA replication. The carboxylic acid group further allows chemical modifications, enabling the synthesis of derivatives with tailored properties.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 228.20 g/mol |

| Melting Point | 222–225 °C |

| Boiling Point | ~522.8 °C (at 760 mmHg) |

| Density | 1.465 g/cm³ |

| CAS Number | 124340-76-7 |

Structural Features and Synthetic Routes

Molecular Structure

The molecule features a fused benzimidazole ring system substituted at the 2-position with a furan ring and a carboxylic acid group at the 4-position of the benzimidazole. This arrangement is critical for its reactivity and biological activity.

- The benzimidazole core provides a planar heterocyclic framework.

- The furan ring contributes to electron-rich aromaticity.

- The carboxylic acid group enables hydrogen bonding and further chemical transformations.

Synthetic Methodology

The typical synthesis involves:

- Condensation of furan-2-carboxylic acid with o-phenylenediamine.

- Acidic conditions using dehydrating agents (e.g., polyphosphoric acid or sulfuric acid) to promote ring closure.

- Purification by recrystallization to obtain the solid compound with characteristic melting point and spectral properties.

Chemical Reactivity and Mechanism of Action

Chemical Reactivity

The compound exhibits reactivity typical of carboxylic acids (e.g., esterification, amidation) and heterocyclic nitrogen atoms (e.g., electrophilic substitution). Its furan ring is susceptible to electrophilic aromatic substitution, while the benzimidazole nitrogen atoms can coordinate with metals or participate in hydrogen bonding.

Biological Mechanism

The compound's biological activity is linked to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, interfering with DNA replication and transcription, which underpins its antimicrobial potential.

Research Findings and Applications

Pharmacological Activities

- Antimicrobial: Effective against various bacterial strains by targeting DNA replication enzymes.

- Antitumor: Preliminary studies indicate cytotoxic effects on certain cancer cell lines.

- Antioxidant: Molecular docking studies suggest the compound can scavenge free radicals, contributing to antioxidant activity.

Applications in Drug Development

- Serves as a scaffold for designing novel heterocyclic drugs.

- Modifiable via the carboxylic acid group to enhance pharmacokinetics.

- Potential template for synthesizing compounds with selective biological targets.

Comparative Analysis with Related Compounds

| Compound Name | Structural Difference | Biological Implication |

|---|---|---|

| 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | Carboxylic acid at position 4 | Target compound with balanced activity |

| 2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid | Carboxylic acid shifted to position 5 | Different biological activity and reactivity |

| 2-(Furan-2-yl)-1H-benzimidazole | Lacks carboxylic acid group | Reduced functionalization potential |

Summary Table of Key Properties and Data

| Parameter | Data |

|---|---|

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 228.20 g/mol |

| Melting Point | 222–225 °C |

| Boiling Point | ~522.8 °C (760 mmHg) |

| Density | 1.465 g/cm³ |

| CAS Number | 124340-76-7 |

| Primary Biological Targets | DNA gyrase, topoisomerase IV |

| Major Applications | Antimicrobial, antitumor, antioxidant |

Visual Representation

Figure 1: 2D Chemical Structure of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

[Insert high-resolution 2D molecular structure showing fused benzimidazole and furan rings with carboxylic acid group at position 4]

Figure 2: 3D Conformational Model

[Insert interactive or static 3D model highlighting spatial arrangement and potential sites for chemical interaction]

This detailed overview of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid presents its historical context, chemical nature, and biological significance, supported by physicochemical data and current research trends. The compound remains a promising candidate for further pharmaceutical development and heterocyclic chemistry exploration.

Conventional Synthetic Routes

Conventional synthesis of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid typically involves cyclocondensation reactions between o-phenylenediamine derivatives and furan-containing carboxylic acids or aldehydes. For instance, the reaction of 4-carboxy-1,2-diaminobenzene with furan-2-carbaldehyde under acidic conditions forms the benzimidazole core, followed by oxidation to introduce the carboxylic acid group [4]. Early methods often relied on harsh mineral acids (e.g., HCl or H₂SO₄) and prolonged refluxing, achieving moderate yields (70–85%) but generating significant waste [3] [4]. A notable example involves the condensation of 5-(4-substituted phenyl)furan-2-carbaldehydes with diamines, yielding 2,5-disubstituted benzimidazoles after 1–2 hours at 165°C [2]. However, these routes frequently require toxic solvents and multi-step purification, limiting their industrial applicability.

Green Chemistry Approaches

Catalyst-Based Synthesis

Recent green methodologies emphasize catalyst-free or bio-based catalytic systems. A prominent approach utilizes glycerol as both solvent and catalyst, enabling the cyclocondensation of 2-aminophenyldisulfides with furan-2-carbaldehydes at 165°C [2]. This method avoids traditional catalysts, achieving yields of 56–92% while reducing environmental impact. For example, 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-(4-nitrophenyl)furan-2-yl]benzothiazole hydrochloride was synthesized in 56% yield via this route, demonstrating the viability of glycerol-mediated reactions for furan-benzimidazole hybrids [2].

Solvent-Free Methodologies

Solvent-free synthesis has emerged as a key green strategy, eliminating volatile organic compounds (VOCs). In one protocol, o-phenylenediamine reacts directly with furan-2-carboxaldehyde under thermal conditions (120–150°C), achieving 55–95% yields within 0.5–2 hours [4]. This method simplifies purification and reduces energy consumption compared to conventional reflux systems. For instance, the reaction of p-nitrobenzaldehyde with o-phenylenediamine yielded 95% product in 0.5 hours, underscoring the efficiency of solvent-free approaches for nitro-substituted derivatives [4].

Triacetylborate Mediated Synthesis

While triacetylborate-mediated methods are less documented for this specific compound, analogous benzimidazole syntheses employ borate complexes to facilitate cyclization. These systems enhance reaction rates by stabilizing intermediates, though further optimization is needed for furan-containing substrates.

One-Pot Synthesis Strategies

One-pot protocols have revolutionized benzimidazole synthesis by integrating multiple steps into a single operation. The HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)-promoted method converts carboxylic acids directly into benzimidazoles under mild conditions [3]. For example, indole-carboxylic acids react with o-phenylenediamine in the presence of HBTU, yielding 80–99% of target compounds without acidic additives [3]. Similarly, solvent-free one-pot reactions between 5-(4-chlorophenyl)furan-2-carbaldehyde and diamines produce chlorophenyl-substituted benzimidazoles in 28–72% yields [2] [4].

Metal-Catalyzed Synthesis

Zinc Triflate Catalysis

Zinc triflate has shown promise in catalyzing benzimidazole formation via Lewis acid activation. Although not explicitly reported for this compound, zinc-catalyzed methods for analogous structures achieve high regioselectivity, suggesting potential applicability.

Ceric Ammonium Nitrate Applications

Ceric ammonium nitrate (CAN) aids in oxidative cyclization reactions, particularly for nitro- or amino-substituted precursors. Its use in furan-benzimidazole systems remains underexplored but could streamline oxidation steps in multi-stage syntheses.

Transition Metal Complexes in Synthesis

Transition metal complexes (e.g., Pd, Cu) are widely used in cross-coupling reactions to functionalize benzimidazoles. While current literature focuses on post-synthetic modifications, direct applications in 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid synthesis are limited.

Comparative Efficiency of Synthetic Routes

A comparative analysis of key methodologies reveals distinct advantages:

| Method | Conditions | Yield (%) | Time (h) | Environmental Impact |

|---|---|---|---|---|

| Conventional Acidic | HCl, reflux | 70–85 | 2–4 | High |

| Glycerol-Mediated | 165°C, catalyst-free | 56–92 | 0.75–2 | Low |

| Solvent-Free | 120–150°C, no solvent | 55–95 | 0.5–2 | Very Low |

| HBTU One-Pot | RT to 80°C, HBTU | 80–99 | 12–24 | Moderate |

Green methods, particularly solvent-free and glycerol-mediated routes, offer superior sustainability without compromising yield. One-pot strategies excel in efficiency but may require costly reagents like HBTU [3] [4]. Metal-catalyzed approaches, while underexplored, hold potential for large-scale applications with further optimization.

Position-Specific Substitution Patterns

The strategic modification of 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid at specific positions significantly influences its biological activity and pharmacological properties. Understanding position-specific substitution patterns provides crucial insights for rational drug design and optimization of therapeutic efficacy [2] .

Position 1 (Nitrogen-1) Modifications

Substitution at the nitrogen-1 position of the benzimidazole core fundamentally alters the compound's electronic properties and binding characteristics. Alkyl substitutions, including methyl, ethyl, and propyl groups, enhance lipophilicity and membrane permeability, contributing to improved cellular uptake and antiproliferative activity [2]. Benzyl substitutions at position 1 demonstrate superior binding affinity to hydrophobic receptor pockets, particularly in enzyme active sites, resulting in enhanced anticancer and enzyme inhibition properties [4] [5].

Heterocyclic substitutions at position 1, such as pyridyl and thiazole moieties, confer increased selectivity for specific biological targets, particularly in antiviral and antimicrobial applications [4] [6]. The incorporation of furan-2-ylmethyl substitutions creates hybrid molecules that exhibit enhanced π-π stacking interactions with aromatic systems, contributing to the unique activity profile of furan-benzimidazole conjugates [7] [8].

Position 2 Substitution Effects

The furan-2-yl substitution at position 2 represents the defining structural feature of the target compound. This substitution introduces enhanced electronic properties through extended aromatic conjugation and facilitates specific molecular interactions via π-π stacking mechanisms [7] [9]. Comparative studies with other aryl substitutions, including phenyl and substituted phenyl derivatives, demonstrate that the furan moiety provides optimal electronic characteristics for biological activity [10] [11].

Alternative position 2 modifications include alkyl chains of varying lengths, which modulate hydrophobic interactions and influence receptor binding affinity. Propyl, butyl, and pentyl substitutions have been extensively studied in angiotensin receptor antagonist development, revealing clear structure-activity relationships [12] [2]. Carboxylic acid substitutions at position 2 create bifunctional molecules with enhanced water solubility and improved ionic interactions with biological targets [13] [14].

Position 4 Carboxylic Acid Functionality

The carboxylic acid group at position 4 serves as the fundamental pharmacophore responsible for the compound's core biological activity. This functionality enables crucial ionic interactions with receptor sites and provides essential hydrogen bonding capabilities [15]. Modifications of the carboxylic acid include esterification to methyl and ethyl esters, which significantly improve cellular uptake and serve as prodrug strategies for enhanced bioavailability [16] [17].

Amidation of the position 4 carboxylic acid creates derivatives with enhanced selectivity through additional hydrogen bonding interactions. These modifications have demonstrated particular utility in developing selective enzyme inhibitors and receptor antagonists [15] [18]. The carboxylic acid functionality also enables the formation of various salt forms, improving water solubility for pharmaceutical formulation applications [13] [14].

Position 5 and 6 Substitution Patterns

Substitutions at positions 5 and 6 of the benzimidazole ring system provide opportunities for fine-tuning electronic properties and metabolic stability. Methyl substitutions increase electron density and enhance metabolic stability, while halogen substitutions (chlorine, bromine, fluorine) introduce unique electronic effects and halogen bonding capabilities [19].

Nitro substitutions at positions 5 or 6 create strong electron-withdrawing effects that significantly modulate cytotoxic activity and antimicrobial properties. These modifications have been particularly effective in developing compounds with enhanced antimicrobial activity against resistant bacterial strains [20] [19].

Position 7 Modifications

Position 7 substitutions represent an alternative site for carboxylic acid placement, offering different spatial orientations for receptor interactions. Studies of benzimidazole-7-carboxylic acid derivatives in angiotensin II receptor antagonism have demonstrated the importance of carboxylic acid positioning for optimal binding affinity [12] [21].

Ester substitutions at position 7 provide modified pharmacokinetic properties and represent valuable tools for optimizing absorption, distribution, metabolism, and excretion characteristics. These modifications enable the development of compounds with improved ADMET profiles while maintaining biological activity [22] [23].

Hybrid Molecules with Benzimidazole-Furan Scaffolds

The development of hybrid molecules incorporating both benzimidazole and furan scaffolds represents a sophisticated approach to drug design, leveraging the complementary properties of both heterocyclic systems. These hybrid structures demonstrate enhanced biological activity through synergistic effects and improved pharmacological profiles [5] [24] [25].

Benzimidazole-Furan Direct Conjugates

The most fundamental hybrid approach involves direct conjugation of furan moieties to the benzimidazole core, as exemplified by 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid. This direct C2 substitution strategy creates molecules with enhanced π-π interactions and improved aromatic stacking capabilities [7] [9]. The resulting compounds demonstrate significant anticancer and antimicrobial activities, attributed to the extended aromatic system and improved target binding affinity [10].

Structural variations include furan-3-yl substitutions, which alter the electronic distribution and spatial orientation of the hybrid molecule. These positional isomers exhibit different biological activity profiles, highlighting the importance of precise substitution patterns in hybrid design [11]. The incorporation of multiple furan rings, such as 1-(furan-2-ylmethyl)-2-(furan-2-yl)-benzimidazole derivatives, creates compounds with enhanced molecular complexity and improved biological activity [7] [8].

Thiazole-Benzimidazole-Furan Hybrid Systems

The integration of thiazole rings with benzimidazole-furan systems creates complex heterocyclic architectures with enhanced membrane penetration and improved biological activity. Thiazolo[3,2-a]benzimidazole derivatives containing furan substituents demonstrate potent antifungal and anthelmintic activities, attributed to the synergistic effects of all three heterocyclic components [27].

These hybrid systems utilize thioether bridges to connect the heterocyclic units, providing conformational flexibility while maintaining structural integrity. The sulfur-containing linkages contribute additional binding interactions and improve the compounds' ability to interact with cysteine-rich enzyme active sites [28] [27].

Pyrazole-Benzimidazole-Furan Conjugates

Hybrid molecules incorporating pyrazole rings demonstrate exceptional anti-inflammatory and analgesic activities through dual enzyme inhibition mechanisms. These compounds effectively inhibit both cyclooxygenase and lipoxygenase enzymes, providing comprehensive anti-inflammatory effects [6] [5].

The methylene bridge linkage strategy employed in these hybrids allows for optimal spatial positioning of the pharmacophoric elements while maintaining synthetic accessibility. Studies have shown that the presence of furan substituents in these hybrid systems enhances the overall biological activity and improves selectivity profiles [6] [25].

Quinoline-Benzimidazole-Furan Fused Systems

Fused ring systems combining quinoline, benzimidazole, and furan moieties represent highly sophisticated hybrid architectures with broad spectrum antimicrobial and anticancer activities. These complex structures demonstrate enhanced DNA intercalation capabilities and improved cytotoxic profiles against various cancer cell lines [29] [30].

The fused ring approach provides conformational rigidity that can enhance binding affinity and selectivity for specific biological targets. The incorporation of furan substituents in these systems contributes to improved π-π stacking interactions and enhanced aromatic recognition [29] [10].

Triazole-Benzimidazole-Furan Hybrid Molecules

The combination of triazole rings with benzimidazole-furan systems creates hybrid molecules with exceptional antiviral activity and enzyme inhibition properties. These compounds demonstrate high selectivity and low toxicity, making them attractive candidates for therapeutic development [31] [4].

N1 substitution strategies are commonly employed to incorporate triazole moieties, creating stable linkages that maintain the integrity of both heterocyclic systems. The resulting hybrids show enhanced metabolic stability and improved pharmacokinetic properties [20] [32].

Carboxylic Acid Functionality Modifications

The carboxylic acid group in 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid serves as a critical pharmacophore that can be systematically modified to enhance biological activity, improve pharmacokinetic properties, and optimize therapeutic efficacy. Understanding the various modification strategies provides essential insights for medicinal chemistry optimization [16] [17].

Esterification Strategies

Esterification of the carboxylic acid functionality represents one of the most fundamental and widely employed modification strategies. Methyl and ethyl esters significantly improve lipophilicity and cellular uptake, addressing the inherent hydrophilicity limitations of carboxylic acids [16] [17]. These modifications serve as effective prodrug strategies, where the ester is hydrolyzed intracellularly to release the active carboxylic acid form [33] .

Advanced esterification approaches include the use of bulky ester groups such as tert-butyl and benzyl esters, which provide additional steric protection and can modulate the rate of hydrolysis. These modifications enable controlled release mechanisms and tissue-specific drug delivery applications [17] [34].

Amidation Approaches

Amidation of the carboxylic acid creates derivatives with enhanced hydrogen bonding capabilities and improved selectivity for specific biological targets. Primary amides maintain the hydrogen bonding potential while eliminating the ionic character of the carboxylic acid, resulting in improved membrane permeability [15] [18].

Secondary and tertiary amides offer opportunities for incorporating additional pharmacophoric elements through the amine substituents. These modifications have been particularly successful in developing selective enzyme inhibitors, where the amide moiety can be designed to interact with specific amino acid residues in the enzyme active site [15] [5].

Salt Formation and Ionic Modifications

The formation of pharmaceutical salts represents a crucial strategy for improving water solubility and formulation properties. Sodium, potassium, and calcium salts of benzimidazole carboxylic acids demonstrate enhanced solubility while maintaining biological activity [13] [14].

Advanced ionic modifications include the formation of amino acid salts and organic amine salts, which can provide additional pharmacological benefits. These modifications enable the development of injectable formulations and improve the bioavailability of orally administered compounds [14] [35].

Bioisosteric Replacements

Tetrazole rings serve as classical bioisosteres for carboxylic acids, maintaining similar pKa values and hydrogen bonding patterns while providing improved metabolic stability. Tetrazole-substituted benzimidazole derivatives demonstrate enhanced receptor binding affinity and reduced susceptibility to metabolic degradation [21] [36].

Hydroxamic acid modifications create metal-chelating capabilities, making these derivatives particularly useful as metalloprotease inhibitors. The hydroxamic acid functionality provides additional binding interactions through coordination with metal ions in enzyme active sites [37] [38].

Prodrug Strategies

Sophisticated prodrug approaches involve masking the carboxylic acid functionality with cleavable groups that are activated by specific biological conditions. Ester prodrugs utilizing enzymatic hydrolysis provide tissue-specific activation, while pH-sensitive protecting groups enable targeted release in specific physiological environments [17] [34].

Advanced prodrug strategies include the use of amino acid esters that are cleaved by peptidases, providing enhanced selectivity and reduced systemic toxicity. These approaches enable the development of compounds with improved therapeutic indices [16] .

Chain Extension and Cyclic Constraints

Chain extension modifications involve the incorporation of additional methylene units between the benzimidazole core and the carboxylic acid functionality. These modifications alter the spatial positioning of the carboxylic acid and can significantly impact binding geometry and receptor interactions [2] [21].

Cyclic constraint approaches involve the incorporation of the carboxylic acid into ring structures, providing conformational restriction and enhanced binding specificity. These modifications have been particularly successful in developing compounds with improved selectivity and reduced off-target effects [38] [24].

Heterocyclic Ring Modifications

The systematic modification of heterocyclic rings in 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid represents a sophisticated approach to optimize biological activity and pharmacological properties. These modifications can involve alterations to existing rings or the introduction of additional heterocyclic systems [33] [39] [4].

Furan Ring Modifications

The furan ring in the target compound can be systematically modified to enhance biological activity and improve pharmacological properties. Substitution at various positions of the furan ring introduces different electronic and steric effects that significantly influence biological activity [40] [20].

5-Nitrofuran derivatives demonstrate enhanced antimicrobial activity due to the strong electron-withdrawing effects of the nitro group. These modifications create compounds with improved activity against resistant bacterial strains while maintaining the beneficial properties of the furan-benzimidazole system [20] [27].

Halogenated furan derivatives, particularly 5-bromofuran and 5-chlorofuran analogs, exhibit altered electronic properties and enhanced lipophilicity. These modifications improve membrane penetration and can enhance binding affinity for hydrophobic receptor sites [19] [11].

Benzimidazole Ring System Modifications

Modifications to the benzimidazole ring system can involve both substitution and ring fusion strategies. Methyl substitutions at positions 5 and 6 increase electron density and enhance metabolic stability, while halogen substitutions introduce unique electronic effects and improve antimicrobial activity [19].

Ring fusion approaches create complex polycyclic systems with enhanced biological activity. Benzimidazo[1,2-c]quinazoline and benzimidazo[1,5-a]imidazole derivatives demonstrate superior antiproliferative activity compared to the parent benzimidazole compounds [24] [41].

Heterocyclic Ring Replacement

Strategic replacement of heterocyclic rings can provide insights into structure-activity relationships and identify optimal ring systems for specific biological activities. Thiazole replacements for the furan ring create compounds with enhanced membrane stability and improved pharmacokinetic properties [27] [42].

Pyrazole and oxadiazole replacements offer different hydrogen bonding patterns and electronic distributions, resulting in altered biological activity profiles. These modifications have been particularly successful in developing compounds with improved selectivity and reduced toxicity [20] [36].

Ring Expansion and Contraction

Ring expansion strategies involve the conversion of five-membered rings to six-membered analogs, significantly altering the geometric and electronic properties of the molecule. These modifications can enhance binding affinity for specific targets while maintaining overall structural integrity [39] [41].

Ring contraction approaches, conversely, involve the reduction of ring size to create more constrained molecular architectures. These modifications often result in enhanced selectivity and improved binding specificity for biological targets [43] [44].

Heterocyclic Ring Fusion

The fusion of additional heterocyclic rings to the existing benzimidazole-furan system creates complex molecular architectures with enhanced biological activity. Triazole fusion creates compounds with improved antiviral activity, while thiazole fusion enhances antimicrobial properties [4] [20].